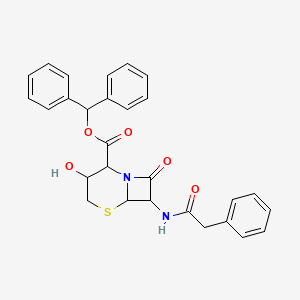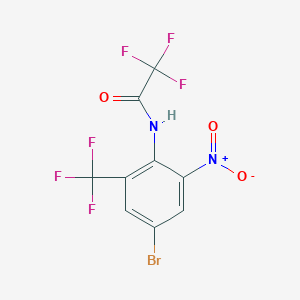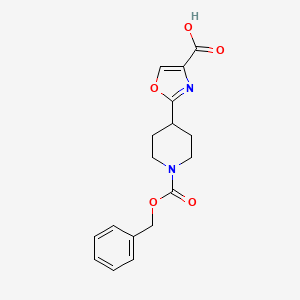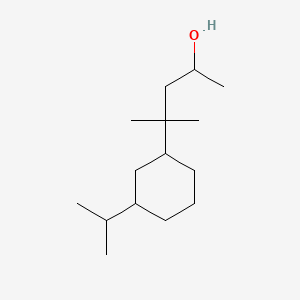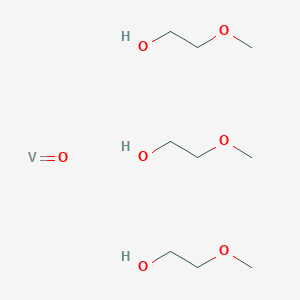
Vanadium, tris(2-methoxyethanolato-O,O')oxo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) is a coordination compound that features vanadium in its +5 oxidation state This compound is characterized by the presence of three 2-methoxyethanolato ligands coordinated to the vanadium center, along with an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) typically involves the reaction of vanadium pentoxide (V2O5) with 2-methoxyethanol in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete dissolution and reaction of the vanadium pentoxide. The general reaction can be represented as follows:
V2O5+6CH3OCH2CH2OH→2VO(OCH2CH2OCH3)3+3H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as crystallization or distillation, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The vanadium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The 2-methoxyethanolato ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various alcohols or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) oxo species, while reduction may produce vanadium(IV) or vanadium(III) complexes.
Applications De Recherche Scientifique
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as coatings and nanomaterials.
Biological Studies: Research has explored its potential biological activities, including its role as an insulin-mimetic agent and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) involves its ability to interact with various molecular targets. In catalytic applications, the vanadium center can facilitate electron transfer processes, enabling the activation of substrates. In biological systems, the compound can mimic the action of insulin by interacting with cellular signaling pathways, potentially influencing glucose metabolism and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanadium, tris(2-hydroxyethanolato-O,O’)oxo-(9CI): Similar structure but with hydroxyethanolato ligands.
Vanadium, tris(2-methyl-1-propanolato)oxo-: Features different alkoxy ligands.
Uniqueness
Vanadium, tris(2-methoxyethanolato-O,O’)oxo-(9CI) is unique due to the presence of methoxyethanolato ligands, which can influence its solubility, reactivity, and overall stability. This makes it distinct from other vanadium complexes with different alkoxy or hydroxy ligands.
Propriétés
Formule moléculaire |
C9H24O7V |
|---|---|
Poids moléculaire |
295.22 g/mol |
Nom IUPAC |
2-methoxyethanol;oxovanadium |
InChI |
InChI=1S/3C3H8O2.O.V/c3*1-5-3-2-4;;/h3*4H,2-3H2,1H3;; |
Clé InChI |
ZQDUJBWGILOQID-UHFFFAOYSA-N |
SMILES canonique |
COCCO.COCCO.COCCO.O=[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




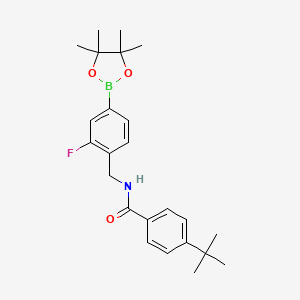
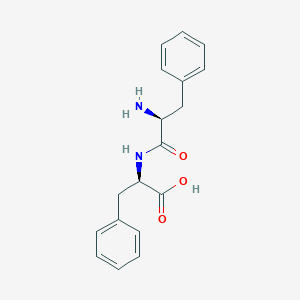
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
